(2-Fluorophenyl)cyanamide
Overview
Description
“(2-Fluorophenyl)cyanamide” is a derivative of cyanamide, an organic compound with the formula CN2H2 . Cyanamide is a white solid that is widely used in agriculture and the production of pharmaceuticals and other organic compounds . The molecule features a nitrile group attached to an amino group .
Synthesis Analysis
Cyanamides can be synthesized from isothiocyanates under mild reaction conditions using an iron-mediated efficient multi-component method . This method involves subsequent nucleophilic addition and desulfurization . The reactions are rapid, facile, and can be accomplished at room temperature .
Molecular Structure Analysis
The molecular formula of cyanamide is CH2N2 . It has a unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Chemical Reactions Analysis
Cyanamides have a very important role in coordination chemistry and cycloaddition reactions . They act as radical partners for cascade synthesis of polycyclic quinazolinones . They are also useful precursors and important synthetic intermediates for the synthesis of organic molecules .
Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase
- Study Findings: Cyanamide is an effective inhibitor of liver aldehyde dehydrogenases but less effective against brain enzymes. This characteristic suggests its potential use in studying enzyme inhibition mechanisms (Deitrich, Troxell, & Worth, 1976).
Catalyst for Oxygen Reduction
- Study Findings: Cyanamide-derived metal-nitrogen-carbon catalysts show promising performance for oxygen reduction, an essential process in fuel cell technology. This application highlights its role in advancing sustainable energy technologies (Chung et al., 2010).
Metal Cyanamides in Energy Storage
- Study Findings: Metal cyanamides are emerging as functional materials in energy conversion and storage applications, including catalysis and battery technology. Their unique structural and electronic properties make them suitable for these applications (Jia, Sun, Zha, & Huang, 2021).
Role in Prebiotic Chemistry
- Study Findings: Cyanamide can isomerize into carbodiimide, another molecule of interstellar relevance, catalyzed by amorphous water-ice. This reaction has implications for prebiotic chemistry, suggesting its role in the formation of life-essential compounds (Duvernay, Chiavassa, Borget, & Aycard, 2004).
Synthesis and Metal Compounds
- Study Findings: The synthesis of novel cyanamide ligands and their interaction with metal compounds has been explored, highlighting its potential in creating new materials with unique properties (Adams, 1999).
Advances in Cyanamide Chemistry
- Study Findings: Recent advancements in cyanamide chemistry have expanded its application in synthetic chemistry, notably in cycloaddition chemistry and as electrophilic cyanide-transfer agents (Prabhath, Williams, Bhat, & Sharma, 2017).
Cyanamide in Plant Growth
- Study Findings: Cyanamide exhibits phytoxic effects on plant growth, particularly in onion roots, indicating its potential use in studying plant growth mechanisms and allelopathy (Soltys et al., 2011).
Mechanism of Action
Target of Action
Cyanamide, a related compound, has been found to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .
Mode of Action
Cyanamides are known to exhibit a unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit . This allows them to interact with various biological targets in unique ways .
Biochemical Pathways
For instance, in plants, hydrogen cyanamide affects the cytokinin pathway, the jasmonate pathway, and the hydrogen cyanide pathway . These pathways are involved in various physiological processes, including cell division, stress responses, and bud dormancy release .
Result of Action
Hydrogen cyanamide, a related compound, has been found to cause reversible g2/m cell cycle arrest accompanied by oxidation of the nucleus and cytosol . This suggests that (2-Fluorophenyl)cyanamide might have similar effects on the cell cycle and cellular redox state.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is known to affect the action of hydrogen cyanamide in plants . Similarly, soil properties can influence the action of calcium cyanamide, a related compound . Therefore, it is plausible that environmental factors such as temperature, pH, and soil composition could also influence the action of this compound.
Safety and Hazards
Future Directions
The use and application of substituted cyanamides in synthetic chemistry have significantly increased in the last decade . More sustainable and robust synthetic routes to these important compounds are being developed . Future research may focus on further exploring the unique reactivity of cyanamides and their potential applications in various fields .
Properties
IUPAC Name |
(2-fluorophenyl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFCSYNFPLDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712370 | |
Record name | (2-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71232-23-0 | |
Record name | (2-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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